1-Tridecyne

Organometallic Catalysis Polymer Chemistry Alkyne Oligomerization

1-Tridecyne (CAS 26186-02-7) is a terminal aliphatic alkyne with the linear formula CH3(CH2)10C≡CH and a molecular weight of 180.33 g/mol. It is characterized as a colorless liquid with a melting point of -4.99°C, a boiling point of 233.9°C at 760 mmHg, and a density of 0.773 g/cm³.

Molecular Formula C13H24
Molecular Weight 180.33 g/mol
CAS No. 26186-02-7
Cat. No. B1583326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tridecyne
CAS26186-02-7
Molecular FormulaC13H24
Molecular Weight180.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC#C
InChIInChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1H,4-13H2,2H3
InChIKeyGZEDKDBFUBPZNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tridecyne (CAS 26186-02-7): A 13-Carbon Terminal Alkyne for Precision Synthesis and Materials Research


1-Tridecyne (CAS 26186-02-7) is a terminal aliphatic alkyne with the linear formula CH3(CH2)10C≡CH and a molecular weight of 180.33 g/mol . It is characterized as a colorless liquid with a melting point of -4.99°C, a boiling point of 233.9°C at 760 mmHg, and a density of 0.773 g/cm³ . Its terminal alkyne functional group provides a reactive handle for diverse chemical transformations, including click chemistry and metal-catalyzed coupling reactions . As a member of the homologous 1-alkyne series, 1-tridecyne occupies a specific niche defined by its 13-carbon chain length, which directly influences its physical properties, reactivity profile, and suitability for specific applications compared to its shorter- or longer-chain analogs.

Why 1-Tridecyne's 13-Carbon Chain Prevents Simple Substitution by Other Terminal Alkynes


Direct substitution of 1-tridecyne with other terminal alkynes like 1-undecyne (C11), 1-dodecyne (C12), or 1-pentadecyne (C15) is not scientifically valid without rigorous re-validation of the target application. While all share the reactive terminal alkyne group, their differing alkyl chain lengths significantly alter critical physicochemical properties, including boiling point, density, and solubility [1]. These variations directly impact reaction kinetics, product solubility, and the final material's properties, such as hydrophobicity and packing density in self-assembled monolayers (SAMs) [2]. A change in chain length constitutes a change in the compound's identity, potentially altering reaction outcomes, yields, and performance, thereby invalidating established synthetic procedures or material specifications.

Quantitative Evidence for Selecting 1-Tridecyne over Its Closest Analogs


Oligomerization Potential of 1-Tridecyne in Mo(CO)6-Catalyzed Systems

1-Tridecyne has been demonstrated as a viable monomer for oligomerization using a Mo(CO)6/CH3CN homogeneous catalyst system, alongside a series of other terminal alkynes [1]. This study confirms that the 1-tridecyne chain length is compatible with the active catalyst site, enabling oligomer formation.

Organometallic Catalysis Polymer Chemistry Alkyne Oligomerization

Monolayer Formation on H-Si(100) Surfaces: 1-Tridecyne's Place in the 1-Alkyne Series

Research has shown that 1-alkynes in the range from 1-dodecyne (C12) to 1-octadecyne (C18) can form well-ordered, covalently bonded monolayers on hydrogen-terminated Si(100) surfaces [1]. As a C13 alkyne, 1-tridecyne falls within this established range, suggesting it is also a viable candidate for SAM formation. The study found that these 1-alkyne monolayers are at least as ordered as those from corresponding 1-alkenes [1].

Surface Chemistry Self-Assembled Monolayers (SAMs) Semiconductor Passivation

Key Physical Property Differences: 1-Tridecyne vs. 1-Undecyne and 1-Pentadecyne

The 13-carbon chain of 1-tridecyne results in physical properties that are distinct from its immediate homologs. Its boiling point of 233.9°C at 760 mmHg is significantly higher than that of 1-undecyne (C11, 194.9°C) and lower than that of 1-pentadecyne (C15, 268°C) [1]. This trend directly correlates with chain length and affects distillation, handling, and reaction conditions.

Physicochemical Characterization Solvent Selection Process Engineering

Commercial Purity Benchmark: 1-Tridecyne at 97% Assay

1-Tridecyne is commercially available from major suppliers with a standard purity specification of 97% (by GC) . This represents a typical research-grade purity that is sufficient for most synthetic applications, including those cited for sphinganine and unsaturated fatty acid synthesis .

Synthetic Intermediate Quality Control Procurement Specification

High-Value Application Scenarios for 1-Tridecyne Based on Verifiable Evidence


Synthesis of Sphinganine Stereoisomers via Pd-Catalyzed Cross-Coupling

1-Tridecyne is specifically cited as a key building block in the stereoselective synthesis of d-erythro- and l-threo-sphinganines . This application leverages its terminal alkyne group in palladium-catalyzed equilibration and Suzuki coupling reactions to construct the sphingoid base backbone. The specific 13-carbon chain of 1-tridecyne is essential for achieving the correct overall carbon skeleton of these bioactive molecules, making it a non-interchangeable starting material for this synthetic route.

Precursor for Functional Polymers and Coatings via Click Chemistry

The terminal alkyne functionality of 1-tridecyne makes it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions . This enables its use as a precursor for creating functional monomers, polymer grafts, or for post-polymerization modification. The 13-carbon alkyl chain provides a specific hydrophobic character, which can be tailored for applications in coatings, adhesives, or surface modifications where precise control over surface energy is required, a property that would be altered if a different chain-length alkyne were substituted.

Surface Functionalization for Semiconductor and Material Science

Based on the established behavior of 1-alkynes on H-terminated silicon surfaces [1], 1-tridecyne is a strong candidate for forming well-ordered self-assembled monolayers (SAMs). Its 13-carbon chain offers a distinct hydrophobic layer thickness and packing density compared to other 1-alkynes. This application is relevant for creating functional interfaces in microelectronics, biosensors, and nanotechnology, where the monolayer's properties are directly dependent on the molecular chain length of the adsorbed alkyne.

Synthesis of Unsaturated Fatty Acid Derivatives

Multiple vendor and database sources cite 1-tridecyne's application in the synthesis of unsaturated fatty acids . This typically involves converting the terminal alkyne into a specific alkene or functionalized aliphatic chain. The 13-carbon framework of 1-tridecyne is integral to obtaining a product with a specific chain length and degree of unsaturation, which is critical for the biological or industrial function of the resulting fatty acid derivative.

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